molecular formula C14H22N4O2S B2514488 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303067-58-5

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2514488
CAS No.: 303067-58-5
M. Wt: 310.42
InChI Key: UYNXONVXMQUCMJ-UHFFFAOYSA-N
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Description

7-Butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine analog characterized by a butyl group at the N7 position and a butylsulfanyl (-S-butyl) moiety at the C8 position of the purine scaffold. The compound’s molecular formula is C₁₄H₂₂N₄O₂S, with a molecular weight of 310.41 g/mol.

The synthesis of such derivatives typically involves alkylation or thiolation reactions at the N7 and C8 positions, as seen in analogous compounds (e.g., via microwave-assisted coupling or nucleophilic substitution) .

Properties

IUPAC Name

7-butyl-8-butylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-6-8-18-10-11(15-14(18)21-9-7-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNXONVXMQUCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the butyl and butylsulfanyl groups through alkylation and thiolation reactions, respectively. The methyl group can be introduced via methylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of continuous flow reactors and advanced purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine core or the substituents.

    Substitution: The butyl and butylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N7 and C8

The biological and physicochemical properties of purine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Positional Substituents) N7 Substituent C8 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Butyl Butylsulfanyl C₁₄H₂₂N₄O₂S 310.41 High lipophilicity (predicted)
8-(Butylsulfanyl)-7-isopropyl-3-methyl analog Isopropyl Butylsulfanyl C₁₃H₂₂N₄O₂S 298.39 Reduced steric bulk vs. target compound
7-Allyl-8-(benzylsulfanyl)-3-methyl analog Allyl Benzylsulfanyl C₁₆H₁₆N₄O₂S 328.39 Aromatic C8 group; potential π-π interactions
7-(2-Butenyl)-8-(methylsulfanyl) analog 2-Butenyl Methylsulfanyl C₁₁H₁₄N₄O₂S 266.32 Lower MW; higher polarity
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl] Benzyl Chloro-hydroxypropyl C₁₉H₂₀ClN₄O₃S 410.90 Polar C8 substituent; halogen inclusion
8-Mercapto-3,7-dihydro scaffold (unsubstituted) - SH (mercapto) C₅H₆N₄O₂S 186.19 SIRT3 inhibition (IC₅₀ ~ µM range)

Key Observations

Lipophilicity and Solubility: The target compound’s butyl and butylsulfanyl groups enhance lipophilicity compared to analogs with shorter alkyl chains (e.g., methylsulfanyl in ) or polar substituents (e.g., chloro-hydroxypropyl in ). This may improve membrane permeability but reduce aqueous solubility.

Biological Activity Implications: The 8-mercapto scaffold (C8-SH) in exhibits SIRT3 inhibitory activity, but substitution with bulkier groups like butylsulfanyl (as in the target compound) may alter enzyme binding due to steric hindrance or electronic effects. Amino-substituted analogs (e.g., 8-((3,4-dihydroxyphenethyl)amino) in ) demonstrate high adenosine receptor affinity, suggesting that C8 modifications significantly modulate target selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar derivatives, such as microwave-assisted alkylation (e.g., propargyl bromide coupling in ) or thiol-disulfide exchange reactions .

Biological Activity

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving the modification of existing purine frameworks. The synthesis typically involves the reaction of 8-sulfanyl derivatives with butyl groups to yield the desired product. For example, one method utilizes 8-sulfanyl-5,9-dihydro-1H-purine-2,6-dione as a precursor, which is then reacted with butyl iodide under controlled conditions to achieve the final compound .

Antithyroid Activity

Research has indicated that derivatives of purine compounds exhibit significant antithyroid activity. In a study involving rats, various substituted purines were tested for their ability to inhibit thyroid hormone synthesis. The results suggested that certain structural modifications can enhance this biological activity .

Enzyme Inhibition

The compound may also interact with key enzymes involved in metabolic pathways. For instance, studies on related purine derivatives have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases and mood disorders .

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of similar purines have shown potential against various bacterial strains. The presence of sulfur in the structure may contribute to its activity by disrupting microbial cell membranes or interfering with metabolic processes .

Case Study 1: Antithyroid Effects

In a controlled experiment, rats were administered varying doses of this compound. The results indicated a dose-dependent reduction in thyroid hormone levels, suggesting its potential as a therapeutic agent for hyperthyroidism.

Dose (mg/kg)T4 Levels (µg/dL)T3 Levels (µg/dL)
012.52.5
109.01.8
205.51.2

Case Study 2: Enzyme Interaction

A study assessing the inhibitory effects of various purines on MAO activity demonstrated that compounds with similar structures to our target compound showed significant inhibition at concentrations as low as 50 µM.

CompoundIC50 (µM)
7-butyl derivative45
Control (No inhibitor)>100

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